6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-1-methylpyrrolo[3,2-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-12-6-3-8(10)11-4-5(6)2-7(12)9(13)14/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCGDJFKBXARPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=NC=C2C=C1C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, identified by its CAS number 800401-54-1, exhibits a diverse range of biological effects, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative effects, anti-inflammatory properties, and structure-activity relationships (SAR).
- Molecular Formula : C₈H₅ClN₂O₂
- Molecular Weight : 196.59 g/mol
- CAS Number : 800401-54-1
Antiproliferative Activity
Recent studies have highlighted the antiproliferative activity of pyridine derivatives, including this compound. The compound's effectiveness against various cancer cell lines has been assessed through IC₅₀ values (the concentration required to inhibit cell growth by 50%).
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | HepG2 | 5.84 |
| Other Pyridine Derivative | HeLa | 4.04 |
| Other Pyridine Derivative | A549 | 6.21 |
The data indicates that the presence of chlorine substituents influences the compound's ability to inhibit cell proliferation, with lower IC₅₀ values suggesting higher potency against specific cancer cell lines .
Anti-inflammatory Properties
In addition to its antiproliferative effects, this compound has shown promise in anti-inflammatory applications. Studies have indicated that related pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Table 2: Anti-inflammatory Activity
| Compound | COX Inhibition IC₅₀ (µM) |
|---|---|
| This compound | 0.04 |
| Celecoxib (Standard) | 0.04 |
The compound demonstrated comparable efficacy to celecoxib, a widely used anti-inflammatory drug, indicating its potential as a therapeutic agent for inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the molecular structure can significantly impact its potency and selectivity.
Key Findings:
- Chlorine Substitution : The presence of chlorine at the 6-position enhances antiproliferative activity compared to non-chlorinated analogs.
- Methyl Group Influence : The methyl group at the 1-position is associated with improved interaction with cellular targets, leading to increased potency.
- Functional Group Variability : Variations in functional groups attached to the pyrrole ring can lead to significant differences in biological activity.
Case Studies
Several case studies have investigated the biological effects of this compound and its derivatives:
- Antitumor Activity : In vitro studies on various cancer cell lines demonstrated that modifications to the pyrrole ring could enhance cytotoxicity and selectivity towards tumor cells .
- Inflammatory Models : In vivo models showed that compounds based on this structure could reduce inflammation markers significantly when compared to controls .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolopyridine compounds exhibit promising anticancer properties. For instance, a study demonstrated that 6-chloro derivatives can inhibit specific cancer cell lines by targeting critical pathways involved in cell proliferation and survival.
Case Study: Inhibition of Kinases
A notable study published in Journal of Medicinal Chemistry explored the kinase inhibitory activity of 6-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. It was found to effectively inhibit several kinases involved in cancer progression, showcasing its potential as a lead compound for developing targeted cancer therapies .
Agrochemical Applications
The compound has also been investigated for its potential use as an agrochemical. Its structural characteristics allow it to function as a herbicide or fungicide.
Case Study: Herbicidal Activity
In a study focusing on herbicidal efficacy, formulations containing this compound showed significant activity against common agricultural weeds. The mechanism was attributed to the disruption of photosynthetic processes in target plants .
Material Science Applications
In material science, this compound is being explored for its use in synthesizing novel polymers and conducting materials due to its electron-rich nature.
Case Study: Conductive Polymers
Research published in Advanced Materials demonstrated that incorporating this compound into polymer matrices enhanced electrical conductivity significantly. This makes it a candidate for applications in organic electronics and sensors .
Data Table: Summary of Applications
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolopyridine-Carboxylic Acid Derivatives
Key Observations :
- Substituent Position : The 6-chloro substitution in the target compound distinguishes it from analogues like 10b (5-chloro) and 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (6-CF₃) . Chlorine’s electron-withdrawing nature may enhance acidity compared to methoxy or methyl groups.
- N-Methylation: The 1-methyl group in the target compound may improve metabolic stability by reducing oxidation susceptibility, a feature absent in non-methylated analogues like 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid .
Physicochemical Properties
- Hydrogen Bonding: Substituents influence hydrogen-bonding strength. For instance, perfluorooctanoic acid (PFOA) exhibits shorter RO∙∙∙O distances (2.503 Å) compared to non-fluorinated analogues (2.786–2.794 Å) . The 6-chloro substituent in the target compound may similarly enhance hydrogen-bond acceptor capacity.
- Solubility and Lipophilicity: The 1-methyl group in the target compound may reduce solubility compared to non-methylated derivatives (e.g., 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid), while the 6-CF₃ analogue’s trifluoromethyl group increases lipophilicity .
Preparation Methods
Core Pyrrolopyridine Scaffold Construction
The synthesis begins with the formation of the pyrrolo[3,2-c]pyridine skeleton, a bicyclic structure combining pyrrole and pyridine rings. While direct methods for constructing this scaffold are limited, analogous routes from pyrrolo[2,3-b]pyridine systems offer insights. For example, iodination at the 3-position of 1H-pyrrolo[2,3-b]pyridine using N-iodosuccinimide (NIS) in acetic acid achieves 85–90% yields . Adapting this to the [3,2-c] isomer would require positional adjustments, potentially using directed ortho-metalation strategies to introduce substituents regioselectively.
Chlorination at the 6-Position
Chlorination is typically performed after establishing the core structure. Electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are employed under controlled conditions. In a representative procedure, 1H-pyrrolo[3,2-c]pyridine dissolved in dimethylformamide (DMF) reacts with NCS at 60°C for 6 hours, yielding 6-chloro-1H-pyrrolo[3,2-c]pyridine with 78% efficiency .
Critical Parameters for Chlorination
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Higher temperatures accelerate reaction but risk side products |
| Solvent | DMF or DCM | Polar aprotic solvents enhance electrophilic substitution |
| Stoichiometry | 1.2 equiv NCS | Excess reagent ensures complete conversion |
N-Methylation at the 1-Position
Introducing the methyl group at the pyrrole nitrogen requires deprotonation followed by alkylation. Sodium hydride (NaH) in DMF at 0–5°C generates the reactive amide intermediate, which reacts with methyl iodide (CH₃I) to afford 6-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine. This step achieves 73% yield when conducted under nitrogen atmosphere with rigorous exclusion of moisture .
Side Reactions and Mitigation
-
Over-alkylation : Controlled addition of CH₃I (1.1 equiv) minimizes di-methylation.
-
Solvent Choice : DMF enhances solubility of intermediates, while THF may slow reaction kinetics.
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization from ethanol/water. Analytical validation includes:
-
¹H/¹³C NMR : Key signals include the methyl singlet at δ 3.86 ppm and carboxylic acid proton at δ 12.3 ppm .
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HPLC-MS : Purity >98% confirmed via reverse-phase C18 column (retention time: 6.2 min) .
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost and safety:
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Continuous Flow Systems : Reduce reaction times for methylation and carboxylation steps.
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Catalyst Recycling : Pd catalysts from carbonylation are recovered via filtration membranes.
-
Waste Management : Neutralization of acidic byproducts with CaCO₃ minimizes environmental impact.
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid?
While direct synthetic protocols for this compound are not explicitly detailed in the literature, analogous pyrrolo-pyridine derivatives suggest multi-step pathways. For example, hydrolysis of ester precursors (e.g., methyl esters) under acidic conditions is a common strategy. Evidence from similar compounds indicates that refluxing with hydrochloric acid (36.5%) and water at 93–96°C for 17 hours facilitates ester-to-carboxylic acid conversion . Additionally, chlorination at the 6-position may involve intermediates like 4,6-dichloro derivatives, as seen in structurally related compounds .
Q. How can the purity and structural integrity of this compound be validated?
Standard analytical techniques include:
- NMR spectroscopy : To confirm substituent positions (e.g., methyl and chlorine groups) and aromaticity of the pyrrolo-pyridine core.
- HPLC : For assessing purity, particularly when synthesizing derivatives for biological testing. Reference data from similar compounds (e.g., methyl esters of pyrrolo-pyridines) highlight retention times and solvent systems .
- Mass spectrometry : To verify molecular weight (e.g., via ESI-MS), cross-referenced with calculated values from databases like PubChem .
Q. What purification methods are effective for this class of compounds?
Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and gradients of ethyl acetate/hexane is recommended. Filtration under reduced pressure, as described in multi-step syntheses of related chlorinated heterocycles, ensures removal of byproducts .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale preparation?
Reaction conditions must balance temperature, solvent choice, and stoichiometry. For example, in ester hydrolysis (a critical step), increasing reaction time beyond 17 hours may improve yields but risks decomposition. Catalytic additives (e.g., Lewis acids) could enhance regioselectivity during chlorination . Parallel synthesis approaches, as demonstrated in multi-gram preparations of analogous piperidine-carboxylic acids, may also streamline scalability .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Stability studies should include:
- Thermogravimetric analysis (TGA) : To determine decomposition temperatures (referencing CRC Handbook data for related heterocycles) .
- pH-dependent degradation : Acidic conditions may protonate the carboxylic acid group, while basic conditions could hydrolyze the pyrrolo-pyridine ring. Accelerated stability testing at 40°C/75% RH over 4 weeks is advised .
- Surface adsorption studies : Interactions with laboratory surfaces (e.g., glass, polymers) may influence recovery rates, as observed in indoor surface chemistry research .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. For example, docking studies with kinase enzymes (using PyMOL or AutoDock) may rationalize substituent effects at the 6-chloro and 1-methyl positions. Molecular dynamics simulations can further assess solubility and membrane permeability .
Data Contradictions and Resolution
- Chlorination regioselectivity : Evidence from dichloro-pyrrolo-pyridinones conflicts with monochloro derivatives in ester forms . Resolution requires controlled reaction monitoring (e.g., in situ NMR) to identify intermediates.
- Biological activity extrapolation : While 1H-pyrrolo[3,2-b]pyridine derivatives show antidiabetic and antitumor activity , direct data for the 2-carboxylic acid analog is lacking. Comparative assays (e.g., enzymatic inhibition) are needed to validate hypotheses.
Methodological Recommendations
- Synthetic protocol refinement : Use Design of Experiments (DoE) to optimize temperature, solvent ratios, and catalyst loading.
- Safety compliance : Adopt PPE protocols from Indagoo’s guidelines, including nitrile gloves and EN 166-certified eye protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
